N-(benzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The structure of this compound includes a benzothiazole ring, a methoxy group, and a pyridinylmethyl group, which contribute to its unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of N-(benzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-2-ylmethyl)benzamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound interacts with COX enzymes, leading to the inhibition of these enzymes . The inhibition of COX enzymes prevents the conversion of arachidonic acid into inflammatory mediators, thus exhibiting anti-inflammatory properties .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway, leading to a decrease in the production of inflammatory mediators such as thromboxane, prostaglandins, and prostacyclin . This results in the suppression of inflammation, as these mediators are responsible for the symptoms of inflammation .
Pharmacokinetics
The compound’s anti-inflammatory activity was evaluated in vitro, suggesting that it may have good bioavailability
Result of Action
The result of the compound’s action is the suppression of inflammation. It achieves this by inhibiting COX enzymes, which leads to a decrease in the production of inflammatory mediators . This can result in the alleviation of symptoms associated with inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-2-ylmethyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, the intermediate N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides can be treated with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to obtain the desired derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamides .
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides .
Uniqueness
N-(benzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of the methoxy group and the pyridinylmethyl group, which enhance its biological activity and specificity . These structural features contribute to its potent anti-inflammatory and antimicrobial properties, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-methoxy-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-26-18-11-4-2-9-16(18)20(25)24(14-15-8-6-7-13-22-15)21-23-17-10-3-5-12-19(17)27-21/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSAPFJFGSQERG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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